4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Description
The compound 4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide features a benzamide scaffold substituted with a benzyl(methyl)sulfamoyl group at the para position and a 4-fluoro-1,3-benzothiazol-2-yl moiety as the amide substituent. This structure combines sulfonamide and benzothiazole pharmacophores, both known for their roles in antimicrobial and anticancer activities.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-26(14-15-6-3-2-4-7-15)31(28,29)17-12-10-16(11-13-17)21(27)25-22-24-20-18(23)8-5-9-19(20)30-22/h2-13H,14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSQMWIDUGXFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and various case studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula for the compound is . The structural components include:
- A benzamide moiety, which is known for its broad spectrum of biological activities.
- A sulfamoyl group that enhances solubility and bioavailability.
- A fluorinated benzothiazole , which may increase lipophilicity and improve interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. In a comparative study, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Antiparasitic Activity
The compound has been evaluated for antiparasitic activity against Taenia crassiceps, a model organism for studying cysticercosis. The introduction of fluorine substituents in the structure was found to enhance the lipophilicity and consequently the parasitotoxic effects of the compound . In vitro assays showed promising results, with significant reduction in parasite viability at concentrations as low as 10 µM.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds revealed that modifications in the benzothiazole and sulfamoyl groups significantly affect biological activity. For instance:
- The presence of electron-withdrawing groups (like fluorine) on the benzothiazole ring increased antimicrobial potency.
- Alterations in the sulfamoyl moiety influenced solubility and bioactivity, suggesting a delicate balance between hydrophilicity and lipophilicity is crucial for optimal activity .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives, including this compound. Results indicated that this compound exhibited higher antimicrobial activity compared to standard antibiotics like penicillin .
- Evaluation of Toxicity : Toxicity assessments were performed using zebrafish embryos as a model organism. The compound showed low toxicity levels with an LC50 value greater than 20 mg/L, indicating safety for further pharmacological exploration .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and biological activities:
Key Observations:
Sulfamoyl Group :
- The benzyl(methyl)sulfamoyl group in the target compound and LMM5 may enhance lipophilicity and membrane permeability compared to diethyl or methyl(phenyl) variants .
- Substitution on the sulfamoyl nitrogen (e.g., benzyl vs. alkyl) influences steric bulk and electronic properties, modulating target affinity .
Heterocyclic Ring :
- Benzothiazole derivatives (target compound, ) are associated with improved metabolic stability over oxadiazoles (LMM5) or thiazoles () due to aromatic electron delocalization .
- The 4-fluoro substituent in the target compound may enhance binding to enzymes like thioredoxin reductase, analogous to fluoro-substituted antifungals .
Biological Activity :
- LMM5, an oxadiazole analog, inhibits Candida albicans growth (MIC = 8 µg/mL) by targeting thioredoxin reductase . The target compound’s benzothiazole core may offer similar or enhanced activity, though direct data are lacking.
- Imidazole-based derivatives () show anticancer activity, highlighting the scaffold’s versatility .
Pharmacokinetic and Mechanistic Insights
- Electron-Withdrawing Effects : The 4-fluoro group on the benzothiazole ring may increase electrophilicity, enhancing interactions with cysteine residues in enzyme active sites (e.g., thioredoxin reductase) .
- Metabolism : Benzothiazoles generally exhibit slower hepatic clearance compared to oxadiazoles, suggesting improved bioavailability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
